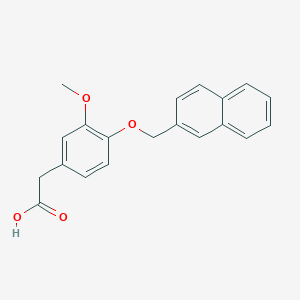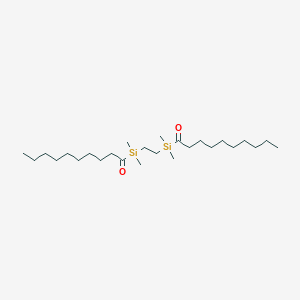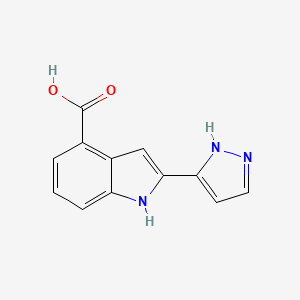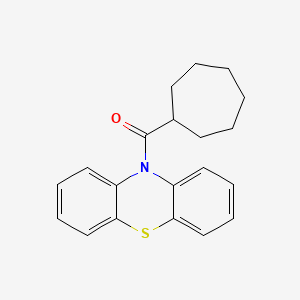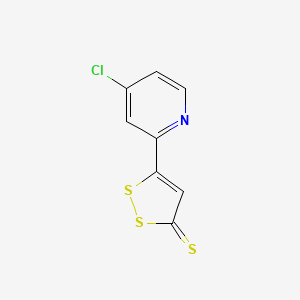
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-chloropyridine-2-thiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic and anti-inflammatory activities.
Medicine: Potential therapeutic agent for diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase.
Pathways Involved: It modulates the redox balance within cells, thereby exerting its anti-inflammatory and antioxidant effects.
相似化合物的比较
Similar Compounds
- 5-(4-Bromopyridin-2-yl)-3H-1,2-dithiole-3-thione
- 5-(4-Fluoropyridin-2-yl)-3H-1,2-dithiole-3-thione
- 5-(4-Methylpyridin-2-yl)-3H-1,2-dithiole-3-thione
Uniqueness
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of the chlorine atom, which can be easily substituted, allowing for the synthesis of a wide variety of derivatives with potential biological activities. This makes it a versatile compound in medicinal chemistry and chemical biology .
属性
CAS 编号 |
918503-83-0 |
|---|---|
分子式 |
C8H4ClNS3 |
分子量 |
245.8 g/mol |
IUPAC 名称 |
5-(4-chloropyridin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H4ClNS3/c9-5-1-2-10-6(3-5)7-4-8(11)13-12-7/h1-4H |
InChI 键 |
IVNVTCBLTHQCFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1Cl)C2=CC(=S)SS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
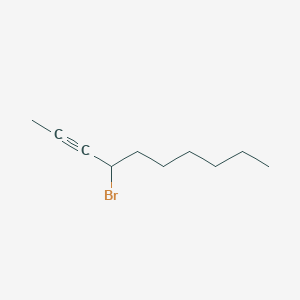
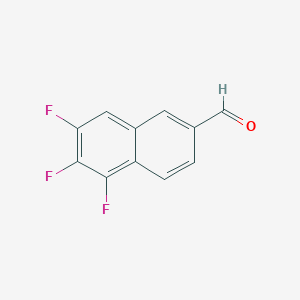
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)

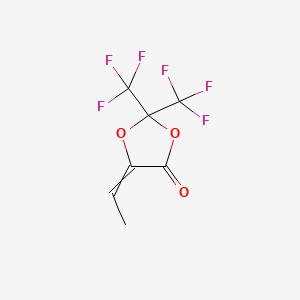
![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
